molecular formula C2HBrF3NO B3391974 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide CAS No. 44637-25-4

2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide

Cat. No.: B3391974
CAS No.: 44637-25-4
M. Wt: 191.93 g/mol
InChI Key: JFRPJKPEZUJXMR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide is a chemical compound with significant importance in various fields, including medical, environmental, and industrial research

Preparation Methods

The preparation of 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2,2,2-trifluoroethanol with hydroxylamine in the presence of a brominating agent . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: It can undergo substitution reactions where the bromine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes .

Comparison with Similar Compounds

2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide can be compared with similar compounds such as:

    2,2,2-Trifluoroethanol: A precursor in its synthesis.

    N-hydroxyethanimidoyl bromide: Lacks the trifluoromethyl group, leading to different chemical properties.

    2-bromo-1,1,1-trifluoro-2-nitrosoethane: Another related compound with distinct reactivity.

These comparisons highlight the unique properties of this compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-N-hydroxyethanimidoyl bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrF3NO/c3-1(7-8)2(4,5)6/h8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRPJKPEZUJXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30786623
Record name 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30786623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44637-25-4
Record name 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30786623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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